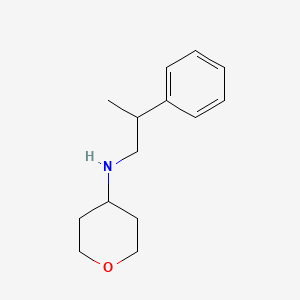amine CAS No. 1040309-28-1](/img/structure/B1461422.png)
[(2,6-Difluorophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
“(2,6-Difluorophenyl)methylamine” is a chemical compound with the molecular formula C12H17F2N . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(2,6-Difluorophenyl)methylamine” consists of a 2,6-difluorophenyl group (a phenyl ring with fluorine atoms at the 2 and 6 positions), a methyl group, and a 3-methylbutan-2-yl group .Scientific Research Applications
Herbicide Research
The compound (2,6-Difluorophenyl)methylamine shares structural similarities with certain herbicides. For example, the herbicide flumetsulam contains a 2,6-difluorophenyl group . Therefore, this compound could potentially be used in the development or testing of new herbicides .
Aquatic Degradation Studies
The compound could be used in studies investigating the anaerobic aquatic degradation of certain herbicides. For instance, flumetsulam, which contains a 2,6-difluorophenyl group, has been studied for its degradation in sediment-water systems .
Photodimerization Studies
The compound could potentially be used in photodimerization studies. Photodimerization is a process where two molecules join together upon exposure to light. A compound with a similar 2,6-difluorophenyl group has been studied for its photodimerization properties .
Pharmaceutical Testing
The compound (2,6-Difluorophenyl)methylamine is available for purchase for pharmaceutical testing . It could potentially be used in the development or testing of new pharmaceuticals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-11(13)5-4-6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLXYAPLGLWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Difluorophenyl)methyl](3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)



![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)





![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)